1-[(Butylamino)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-(butylaminomethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-7-10-8-9(11)5-4-6-9/h10-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCRFQNOCWEWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Butylamino)methyl]cyclobutan-1-ol, a cyclobutane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H15N1O |
| Molecular Weight | 143.21 g/mol |
| CAS Number | 1597040-80-6 |
| SMILES | CC(CNCC1CC1)O |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is hypothesized that the compound may function as an inhibitor or modulator in biochemical pathways, particularly those involving neurotransmitter systems.
Research indicates that similar compounds can modulate enzyme activities or receptor interactions, leading to physiological effects such as alterations in neurotransmitter levels (dopamine and norepinephrine) and potential antimicrobial properties .
Pharmacological Potential
This compound has shown promise in various pharmacological studies:
- Neuroactivity : The compound is structurally similar to known neuroactive agents, suggesting potential efficacy in treating neurological disorders. Studies on related compounds have indicated effects on neurotransmitter modulation, which could translate to therapeutic applications for conditions like depression or anxiety .
- Antimicrobial Activity : Preliminary investigations into similar cyclobutane derivatives have revealed antimicrobial properties, indicating that this compound may also exhibit activity against bacterial strains .
Case Studies
Several studies provide insights into the biological effects and potential applications of this compound:
- Neurotransmitter Interaction : A study examined the impact of cyclobutane derivatives on neurotransmitter levels in animal models, revealing that these compounds can significantly influence dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive function .
- Antimicrobial Efficacy : Research into structurally analogous compounds demonstrated effective inhibition of Gram-positive and Gram-negative bacteria. For instance, a benzothiadiazole derivative was shown to target essential cell division proteins in bacteria, suggesting that similar mechanisms could be explored for this compound .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with related compounds can be informative:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | Pyrrolidine variant | Potential stimulant effects |
| 3-Chloro-1-(2,2-difluoropiperidin-1-yl)propan-1-one | Different fluorine substitution | Investigated for neuroactivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares 1-[(Butylamino)methyl]cyclobutan-1-ol with structurally related cyclobutanol and cyclopentanol derivatives:
Notes:
- Cycloheptylamino and benzylamino derivatives (e.g., 1-[(benzylamino)methyl]cyclopentan-1-ol, C₁₃H₁₉NO, ) exhibit increased steric bulk, which may influence receptor binding specificity.
Physicochemical Properties
Key differences in properties include:
- Molecular Weight: Ranges from 115.18 g/mol (methylamino analog ) to 197.32 g/mol (cycloheptylamino analog ). The target compound’s estimated weight (~157.25 g/mol) aligns with cyclopentanol derivatives (e.g., ).
- Solubility and Reactivity: Smaller substituents (e.g., methylamino ) may improve aqueous solubility, whereas bulky groups (e.g., cycloheptylamino ) reduce solubility but enhance stability.
- Storage Conditions: Derivatives like 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol require storage at 4°C , while others (e.g., 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol ) are liquid at room temperature.
Preparation Methods
Reductive Amination of Cyclobutanone Derivatives
One common strategy is the reductive amination of cyclobutanone with butylamine:
Reaction conditions: Cyclobutanone is reacted with butylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a suitable catalyst.
Mechanism: The ketone group of cyclobutanone forms an imine intermediate with butylamine, which is then reduced to the corresponding amine.
Outcome: This yields this compound after reduction, where the hydroxyl group is retained or formed during the process.
Nucleophilic Substitution on Halomethyl Cyclobutanol
Alternatively, halomethyl cyclobutanol derivatives can be prepared and then reacted with butylamine:
Synthesis of halomethyl cyclobutanol: Starting from cyclobutanone, hydroxymethylation followed by halogenation (e.g., bromination) at the hydroxymethyl site can be performed.
Amination: The halomethyl intermediate undergoes nucleophilic substitution with butylamine under mild heating to afford the target compound.
Transition-Metal Catalyzed Amination
Recent advances in transition-metal catalysis provide alternative routes:
Catalysts: Rhodium, ruthenium, or palladium complexes have been employed to catalyze hydroaminomethylation or C–H amination reactions.
Example: Hydroaminomethylation of cyclobutene derivatives with butylamine under Rh or Ru catalysis can yield the corresponding amine-substituted cyclobutanol after subsequent oxidation or hydrolysis steps.
Advantages: These methods offer high selectivity and mild conditions, improving yields and reducing side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Selectivity | Notes |
|---|---|---|---|---|
| Reductive amination | Cyclobutanone, butylamine, NaBH3CN | 70-85 | High | Mild conditions, straightforward |
| Nucleophilic substitution | Halomethyl cyclobutanol, butylamine, heat | 60-75 | Moderate | Requires halogenation step |
| Transition-metal catalysis | Cyclobutene, butylamine, Rh or Ru catalyst | 80-90 | Very High | High selectivity, catalytic efficiency |
Research Findings and Optimization Notes
Catalyst selection: Using sterically hindered ligands such as tetraphosphorus dipyrrolylphosphoramidite (BTPP) with Rh catalysts enhances selectivity towards linear amine products.
Solvent effects: Polar aprotic solvents like dioxane improve reaction rates and selectivity in transition-metal catalyzed aminations.
Reaction temperature: Mild temperatures (room temperature to 50 °C) favor higher enantioselectivity and yield in palladium-catalyzed cyclization reactions, which can be adapted for amination steps.
Concentration: Dilution can improve catalyst solubility and reaction outcomes in metal-catalyzed processes, enhancing yield and enantioselectivity.
Q & A
Q. What are the recommended synthetic routes for 1-[(Butylamino)methyl]cyclobutan-1-ol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or reductive amination of a cyclobutanol precursor with butylamine. For example, starting from 1-(bromomethyl)cyclobutan-1-ol, reacting with butylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of halide to amine) and using catalysts like KCO to enhance nucleophilicity . Purity can be improved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Q. How can the structure of this compound be confirmed post-synthesis?
Use a combination of spectroscopic techniques:
- H-NMR : Look for cyclobutane ring protons (δ 1.5–2.5 ppm, multiplet), hydroxyl (–OH) resonance (δ 1.7–2.1 ppm, broad), and butylamine methylene/methyl groups (δ 0.9–1.4 ppm) .
- IR Spectroscopy : Confirm –OH (3600–3200 cm) and –NH (3300–3500 cm) stretches .
- Mass Spectrometry : Verify molecular ion peaks (CHNO, theoretical m/z 171.16) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Refer to safety data sheets (SDS) for cyclobutanol derivatives and amines:
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Avoid inhalation/contact; wash skin immediately with soap if exposed.
- Store in a cool, dry place away from oxidizers. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Advanced Research Questions
Q. How do steric effects in the cyclobutane ring influence the compound’s reactivity in substitution reactions?
The strained cyclobutane ring increases reactivity in nucleophilic substitutions due to angle strain (90° bond angles). However, steric hindrance from the butylamino group may slow reactions at the adjacent methylene position. Computational modeling (DFT or MD simulations) can quantify steric effects by analyzing transition-state geometries and activation energies. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended .
Q. What strategies resolve contradictions in observed vs. predicted NMR chemical shifts?
Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclobutane) or hydrogen bonding. Techniques include:
Q. How can the compound’s potential as a chiral building block be evaluated?
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- Circular Dichroism (CD) : Confirm optical activity by measuring CD spectra in the UV-Vis range.
- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .
Q. What methodologies assess its interaction with biological targets (e.g., enzymes)?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., cytochrome P450 enzymes).
- Enzyme Inhibition Assays : Measure IC values via fluorometric or colorimetric methods (e.g., NADPH depletion in CYP3A4 assays).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of binding .
Methodological Design & Data Analysis
Q. How to design a stability study under varying pH and temperature conditions?
- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
- Analytical Monitoring : Use HPLC-UV at 0, 24, 48, and 168 hours to track degradation (e.g., hydrolysis of the –NH–CH– group).
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. What statistical approaches validate reproducibility in synthetic yields?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst).
- ANOVA Analysis : Compare yields across 3+ independent batches to identify significant outliers.
- Control Charts : Monitor process stability over time (e.g., Shewhart charts for mean yield ±3σ) .
Cross-Disciplinary Applications
Q. How can computational chemistry guide the design of derivatives with enhanced properties?
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (Connolly surface) descriptors with bioactivity data.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for modified derivatives.
- Synthetic Feasibility Screening : Use retrosynthesis tools (e.g., CAS SciFinder) to prioritize accessible derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
